molecular formula C6H6F9NO2S B1254885 N-ethylperfluorobutanesulfonamide

N-ethylperfluorobutanesulfonamide

Cat. No. B1254885
M. Wt: 327.17 g/mol
InChI Key: SSTPSALUCQWOOV-UHFFFAOYSA-N
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Patent
US05380778

Procedure details

N-ethyl-perfluorbutanesulfonamide (C4F9SO2N(H)CH2CH3) was prepared by placing 302 grams perfluorobutanesulfonyl fluoride and 500 mL diisopropyl ether in a two liter three-necked round bottom flask under nitrogen. Next 139.5 grams ethylamine (3.1 equivalents) was slowly added while keeping the temperature below 60° C. After addition was complete the reaction mixture was stirred at 60° C. overnight. Next, 500 milliliters of 6 M sulfuric acid was added. The organic layer was isolated and washed two times with equal volumes of water. The solvent was removed under reduced pressure the give the sulfonamide. The sulfonamides with varying Rf were prepared using this procedure but with the appropriate perfluoroalkanesulfonyl fluoride. The corresponding epoxides were prepared from these sulfonamides in the same manner as described in example 1.
Quantity
302 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step Two
Quantity
139.5 g
Type
reactant
Reaction Step Three
Quantity
500 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:17])([S:13](F)(=[O:15])=[O:14])[C:3]([F:12])([F:11])[C:4]([F:10])([F:9])[C:5]([F:8])([F:7])[F:6].C(OC(C)C)(C)C.[CH2:25]([NH2:27])[CH3:26]>S(=O)(=O)(O)O>[CH2:25]([NH:27][S:13]([C:2]([F:17])([F:1])[C:3]([F:12])([F:11])[C:4]([F:10])([F:9])[C:5]([F:8])([F:7])[F:6])(=[O:15])=[O:14])[CH3:26]

Inputs

Step One
Name
Quantity
302 g
Type
reactant
Smiles
FC(C(C(C(F)(F)F)(F)F)(F)F)(S(=O)(=O)F)F
Step Two
Name
Quantity
500 mL
Type
reactant
Smiles
C(C)(C)OC(C)C
Step Three
Name
Quantity
139.5 g
Type
reactant
Smiles
C(C)N
Step Four
Name
Quantity
500 mL
Type
solvent
Smiles
S(O)(O)(=O)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
was stirred at 60° C. overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the temperature below 60° C
ADDITION
Type
ADDITION
Details
After addition
CUSTOM
Type
CUSTOM
Details
The organic layer was isolated
WASH
Type
WASH
Details
washed two times with equal volumes of water
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure the

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C)NS(=O)(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.